2-Hydroxyterephthalic acid

Catalog No.
S591740
CAS No.
636-94-2
M.F
C8H6O5
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyterephthalic acid

CAS Number

636-94-2

Product Name

2-Hydroxyterephthalic acid

IUPAC Name

2-hydroxyterephthalic acid

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C8H6O5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11)(H,12,13)

InChI Key

CDOWNLMZVKJRSC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)O)C(=O)O

Synonyms

2-hydroxy-1,4-benzenedicarboxylic acid, 2-hydroxyterephthalate, 2-hydroxyterephthalic acid

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C(=O)O

De novo biosynthesis of 2-Hydroxyterephthalic acid

Preparation of Ordered Polymers

    Scientific Field: Polymer Science.

    Results or Outcomes: The outcomes of this application are the production of ordered polymers with excellent mechanical properties.

Scavenger for Hydroxyl Radicals

2-Hydroxyterephthalic acid is an aromatic dicarboxylic acid with the chemical formula C₈H₆O₄. It is a derivative of terephthalic acid, where a hydroxyl group is substituted at the 2-position of the aromatic ring. This compound is of significant interest in various fields, including materials science and organic chemistry, due to its potential applications in the synthesis of polymers and as a building block for more complex molecules.

As 2-HTA primarily functions as a precursor for HPBO fibers, a specific mechanism of action is not applicable in this context.

2-HTA is classified as a harmful substance if swallowed and can cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling 2-HTA, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and lab coats.

Data:

  • Acute oral toxicity: Harmful if swallowed (H302) [].
  • Skin corrosion/irritation: Causes skin irritation (H315) [].
  • Serious eye damage/eye irritation: Causes serious eye irritation (H319) [].
Typical of carboxylic acids and phenolic compounds. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group, leading to the formation of other derivatives.

The compound can also act as a ligand in coordination chemistry, forming complexes with transition metals, which can be useful in catalysis and material science applications .

Recent studies have indicated that 2-hydroxyterephthalic acid exhibits biological activity, particularly in the context of biosynthesis. For example, engineered strains of Escherichia coli have been utilized to produce this compound through metabolic pathways involving shikimic acid and chorismic acid. The enzymatic processes involved show promise for sustainable production methods using renewable resources like glucose .

Several methods exist for synthesizing 2-hydroxyterephthalic acid:

  • Chemical Synthesis:
    • A common method involves the hydroxylation of terephthalic acid using hydroxyl radicals generated from hydrogen peroxide in the presence of transition metal catalysts .
    • Another approach utilizes a reaction involving sodium nitrite and hydrochloric acid under controlled conditions to yield 2-hydroxyterephthalic acid from other derivatives .
  • Biotechnological Methods:
    • De novo biosynthesis has been achieved using engineered microbial strains that express specific enzymes capable of converting simple substrates into 2-hydroxyterephthalic acid through metabolic pathways. This method often employs the Kolbe-Schmitt reaction for carboxylation processes .

2-Hydroxyterephthalic acid has several applications:

  • Polymer Production: It serves as a monomer for synthesizing high-performance fibers such as poly(p-phenylenebenzobisoxazole), which are used in aerospace and automotive industries due to their exceptional mechanical properties .
  • Chemical Intermediates: It is utilized as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.
  • Research

Interaction studies involving 2-hydroxyterephthalic acid primarily focus on its reactivity with various reagents and its behavior in biological systems. For instance, research has shown that it can interact with hydroxyl radicals, leading to its formation during oxidative processes. Additionally, studies on its interaction with transition metals reveal potential applications in catalysis and environmental chemistry .

Several compounds share structural similarities with 2-hydroxyterephthalic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Terephthalic AcidNo hydroxyl group; only carboxylic groupsMore widely used in polyester production
3-Hydroxyterephthalic AcidHydroxyl group at the 3-positionDifferent reactivity patterns compared to 2-hydroxy
4-Hydroxyterephthalic AcidHydroxyl group at the 4-positionExhibits different biological activities
Phthalic AcidTwo carboxylic groups without hydroxyl substitutionUsed primarily as a plasticizer

The uniqueness of 2-hydroxyterephthalic acid lies in its specific position of substitution on the aromatic ring, which influences its reactivity and potential applications compared to other hydroxy-substituted terephthalates.

2-Hydroxyterephthalic acid is an aromatic carboxylic acid derivative characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 4 (para to each other), and a hydroxyl group at position 2 (ortho to one carboxylic acid group) [1] [4]. The molecular structure exhibits a planar aromatic core with the carboxylic acid groups extending from the ring in a para-substitution pattern, while the hydroxyl group creates an asymmetric substitution pattern [21].
The conformational analysis of 2-hydroxyterephthalic acid reveals potential for intramolecular hydrogen bonding between the hydroxyl group at position 2 and the adjacent carboxylic acid group [21]. This intramolecular hydrogen bonding can influence the preferred conformation of the molecule in both solid state and solution [4]. The carboxylic acid groups can rotate around the bonds connecting them to the benzene ring, allowing for different conformational arrangements [9]. In crystal structures, 2-hydroxyterephthalic acid molecules typically form hydrogen-bonded networks through their carboxylic acid groups, creating extended supramolecular assemblies [21].

The presence of the hydroxyl group at position 2 introduces asymmetry to the molecule compared to unsubstituted terephthalic acid, resulting in different molecular packing arrangements and potential polymorphism in the solid state [21]. Studies have shown that 2-hydroxyterephthalic acid can form various self-assembled structures depending on solvent conditions and substrate interactions [21].

Physicochemical Parameters

Molecular Weight and Formula

2-Hydroxyterephthalic acid has the molecular formula C₈H₆O₅, consisting of 8 carbon atoms, 6 hydrogen atoms, and 5 oxygen atoms [1] [2]. The molecular weight of 2-hydroxyterephthalic acid is precisely 182.13 g/mol, as confirmed by multiple analytical databases and commercial suppliers [3] [4]. This molecular formula represents the structural composition of a benzene ring with two carboxylic acid groups (-COOH) and one hydroxyl group (-OH) [7].

Table 1: Molecular Identity Parameters of 2-Hydroxyterephthalic Acid

ParameterValueReference
Molecular FormulaC₈H₆O₅ [1] [2]
Molecular Weight182.13 g/mol [3] [4]
CAS Registry Number636-94-2 [2] [5]
Chemical StructureSubstituted aromatic dicarboxylic acid [4] [7]

Melting and Boiling Points

Spectroscopic Characteristics

UV-Visible Spectroscopy

The UV-visible spectroscopic profile of 2-hydroxyterephthalic acid exhibits characteristic absorption patterns that provide insights into its electronic structure [11]. The compound shows a weak absorption band in the range of 275-365 nm, with a slight dependence on pH [11]. This absorption band is attributed to π→π* transitions within the aromatic ring system, modified by the electron-donating hydroxyl group and electron-withdrawing carboxylic acid groups [11].

Studies have shown that the UV absorption spectrum of 2-hydroxyterephthalic acid can be influenced by the ionization state of both the carboxylic acid groups and the hydroxyl group [11]. As the pH increases and deprotonation occurs, slight bathochromic shifts (shifts to longer wavelengths) can be observed in the absorption maxima [11]. This pH-dependent behavior makes UV-visible spectroscopy a useful tool for monitoring the ionization state of 2-hydroxyterephthalic acid in solution [11].

Fluorescence Properties

2-Hydroxyterephthalic acid exhibits notable fluorescence properties that have been extensively studied and utilized in various analytical applications [11] [12]. When excited at approximately 310 nm, the compound emits fluorescence with a maximum at around 425 nm [11]. This fluorescence emission is significantly more intense than that of the parent compound terephthalic acid, due to the electronic effects of the hydroxyl substituent [11] [12].

The fluorescence properties of 2-hydroxyterephthalic acid have made it particularly valuable as a fluorescent probe for detecting hydroxyl radicals in various systems [12]. When terephthalic acid reacts with hydroxyl radicals, it forms 2-hydroxyterephthalic acid with a reported yield of approximately 35% [12]. This reaction has been widely exploited in analytical chemistry, environmental monitoring, and biological studies to quantify hydroxyl radical formation [11] [12].

The fluorescence intensity of 2-hydroxyterephthalic acid is pH-dependent, with variations observed across different pH ranges corresponding to the various ionization states of the molecule [11]. This pH-dependent fluorescence behavior provides another spectroscopic handle for monitoring the acid-base properties of the compound [11] [9].

FTIR and Raman Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy of 2-hydroxyterephthalic acid reveals characteristic vibrational bands associated with its functional groups [13]. While specific FTIR data for 2-hydroxyterephthalic acid is limited, the spectral features can be inferred from studies on related compounds like terephthalic acid [13]. The FTIR spectrum typically shows strong carbonyl stretching bands around 1700 cm⁻¹ for the carboxylic acid groups, broad O-H stretching bands in the 3000-3500 cm⁻¹ region (representing both carboxylic acid and phenolic hydroxyl groups), and characteristic aromatic C=C stretching vibrations around 1600 cm⁻¹ [13].

Raman spectroscopy provides complementary vibrational information to FTIR, with particular sensitivity to the aromatic ring vibrations [13]. The Raman spectrum of 2-hydroxyterephthalic acid would be expected to show strong bands corresponding to the symmetric breathing mode of the substituted benzene ring, as well as characteristic bands for the carboxylic acid and hydroxyl substituents [13]. The presence of the hydroxyl group at position 2 introduces specific vibrational modes that distinguish 2-hydroxyterephthalic acid from unsubstituted terephthalic acid [13].

Both FTIR and Raman spectroscopy can be valuable tools for confirming the identity and purity of 2-hydroxyterephthalic acid samples, as well as for investigating hydrogen bonding interactions in various states [13].

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 2-hydroxyterephthalic acid [16] [18]. Although specific NMR data for 2-hydroxyterephthalic acid is limited in the literature, the spectral features can be inferred from studies on related compounds and general principles of NMR spectroscopy [18].

In the ¹H NMR spectrum, 2-hydroxyterephthalic acid would be expected to show signals for the three aromatic protons in the benzene ring, typically appearing in the range of δ 7-8 ppm [18]. The specific substitution pattern would result in a characteristic coupling pattern for these aromatic protons [18]. The carboxylic acid protons would appear as broad signals at approximately δ 12-13 ppm, while the phenolic hydroxyl proton would give a signal around δ 10-11 ppm [18]. These exchangeable protons (carboxylic acid and hydroxyl) may show variable chemical shifts depending on concentration, solvent, and temperature [16] [18].

The ¹³C NMR spectrum would display signals for the eight carbon atoms in the molecule [18]. The carbonyl carbons of the carboxylic acid groups would appear at approximately δ 165-170 ppm, while the aromatic carbons would show signals in the range of δ 115-140 ppm [18]. The carbon bearing the hydroxyl group would be shifted downfield compared to the other aromatic carbons due to the electron-withdrawing effect of the oxygen atom [18].

NMR spectroscopy is particularly valuable for confirming the substitution pattern in 2-hydroxyterephthalic acid and distinguishing it from isomeric compounds [16] [18]. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can provide additional structural information by establishing correlations between different nuclei [17] [18].

Acid-Base Properties

pKa Values and pH-Dependent Behavior

2-Hydroxyterephthalic acid possesses three acidic protons: two from the carboxylic acid groups and one from the phenolic hydroxyl group [4] [9]. The predicted pKa value reported in the literature is approximately 2.56±0.10, though this likely represents only one of the acidic groups [4]. Based on general principles of organic chemistry and data from similar compounds, the pKa values can be estimated more comprehensively [19] [20].

The first pKa value, corresponding to the most acidic carboxylic acid group, is estimated to be in the range of 2.5-3.0 [19]. The second pKa value, representing the second carboxylic acid group, is approximately 4.0-4.5 [19]. The third pKa value, associated with the phenolic hydroxyl group, is significantly higher, estimated to be around 9.0-10.0 [19] [20]. These sequential pKa values reflect the decreasing acidity from the first carboxylic acid to the phenolic hydroxyl group [19].

The pH-dependent behavior of 2-hydroxyterephthalic acid is complex due to these multiple ionization sites [19] [20]. At very low pH (below 2.5), the molecule exists predominantly in its fully protonated form [19]. As the pH increases from 2.5 to 4.5, the first carboxylic acid group deprotonates [19]. Further increase in pH from 4.5 to 9.0 leads to deprotonation of the second carboxylic acid group [19] [20]. Finally, at pH values above 9.0, the phenolic hydroxyl group begins to deprotonate [19] [20].

Ionization States and Their Influence on Reactivity

The multiple ionization states of 2-hydroxyterephthalic acid significantly influence its chemical reactivity and physical properties [19] [20]. Four distinct ionization states can exist depending on the pH: the fully protonated form (H₃A), the monoanion (H₂A⁻), the dianion (HA²⁻), and the trianion (A³⁻) [19] [20].

The ionization state directly affects the solubility of 2-hydroxyterephthalic acid [9] [19]. The fully protonated form has limited water solubility, while each successive deprotonation increases water solubility due to the increased ionic character [9]. This pH-dependent solubility is particularly important in applications where controlled dissolution or precipitation is desired [9] [19].

The reactivity of 2-hydroxyterephthalic acid is also strongly influenced by its ionization state [19] [20]. The carboxylate anions formed upon deprotonation are more nucleophilic than the protonated carboxylic acid groups, enhancing reactivity in nucleophilic substitution reactions [20]. The deprotonated phenolate form (at high pH) is a stronger nucleophile than the protonated phenol, which affects reactions involving the hydroxyl group [20].

In coordination chemistry, the different ionization states of 2-hydroxyterephthalic acid offer various binding modes to metal ions [20]. The carboxylate groups can coordinate to metals in monodentate, bidentate, or bridging fashions, while the deprotonated phenolate can also participate in metal coordination [20]. This versatility in metal binding has implications for applications in metal-organic frameworks and coordination polymers [20].

The spectroscopic properties of 2-hydroxyterephthalic acid also vary with ionization state [11]. Both UV-visible absorption and fluorescence emission characteristics show pH-dependent shifts, which can be utilized for pH sensing applications [11]. The ionization state affects the electronic distribution within the molecule, altering its spectroscopic signature [11] [19].

Table 3: Ionization States of 2-Hydroxyterephthalic Acid and Their Properties

Ionization StatePredominant pH RangeSolubility in WaterReactivity Characteristics
H₃A (fully protonated)< 2.5LimitedLeast reactive form, potential for hydrogen bonding
H₂A⁻ (monoanion)2.5-4.5ModerateIncreased nucleophilicity of one carboxylate group
HA²⁻ (dianion)4.5-9.0GoodBoth carboxylate groups available for reactions
A³⁻ (trianion)> 9.0ExcellentHighest nucleophilicity, all three groups deprotonated

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-94-2

Wikipedia

2-Hydroxyterephthalic acid

Dates

Modify: 2023-08-15

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